2-Methoxy-3-methylpyrimidin-4-one

Description

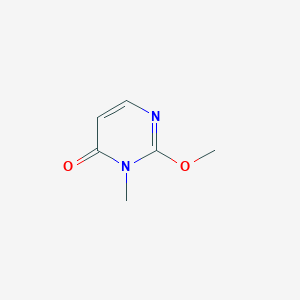

Structure

3D Structure

Properties

CAS No. |

27460-04-4 |

|---|---|

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

2-methoxy-3-methylpyrimidin-4-one |

InChI |

InChI=1S/C6H8N2O2/c1-8-5(9)3-4-7-6(8)10-2/h3-4H,1-2H3 |

InChI Key |

XURJNHFHVAPDOW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=CN=C1OC |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Methoxy 3 Methylpyrimidin 4 One

Electrophilic Substitution Reactions on the Pyrimidinone Core

The pyrimidinone ring, while being electron-deficient in nature, can undergo electrophilic substitution reactions, particularly when activated by electron-donating groups. The methoxy (B1213986) group at the 2-position and the methyl group at the 3-position enhance the electron density of the ring, thereby facilitating attack by electrophiles. Generally, the C-5 position of the pyrimidinone ring is the most susceptible to electrophilic attack due to the directing effects of the substituents.

While specific studies on the halogenation, sulfonation, and Friedel-Crafts reactions of 2-methoxy-3-methylpyrimidin-4-one are not extensively documented in publicly available literature, the reactivity patterns of analogous pyrimidine (B1678525) systems provide valuable insights. For instance, the nitration of 2-substituted pyrimidine-4,6-diones has been shown to occur at the 5-position. This suggests that similar electrophilic substitutions on this compound would likely proceed at the C-5 position.

Table 1: Predicted Electrophilic Substitution Reactions on this compound

| Reaction Type | Reagents | Predicted Product |

| Nitration | HNO₃/H₂SO₄ | 2-Methoxy-3-methyl-5-nitropyrimidin-4-one |

| Halogenation | X₂ (X = Cl, Br), Lewis Acid | 5-Halo-2-methoxy-3-methylpyrimidin-4-one |

| Sulfonation | SO₃, H₂SO₄ | 2-Methoxy-3-methyl-4-oxo-3,4-dihydropyrimidine-5-sulfonic acid |

Nucleophilic Reactions Involving this compound

The 2-methoxy group on the pyrimidinone ring is a key site for nucleophilic attack. As a good leaving group, the methoxide (B1231860) ion can be displaced by a variety of nucleophiles, leading to the formation of 2-substituted pyrimidin-4-ones. This reactivity is a cornerstone for the synthesis of diverse pyrimidine derivatives.

Studies on related methoxypyridines have demonstrated successful nucleophilic amination, where the methoxy group is displaced by various primary and secondary amines. Similarly, reactions of 2-methoxy-3H-azepines with alkoxides result in the exchange of the methoxy group. These examples strongly suggest that this compound would react with a range of nucleophiles, including amines, alkoxides, and thiols, to yield the corresponding 2-substituted products. The general mechanism proceeds via a Meisenheimer-like intermediate.

Table 2: Examples of Nucleophilic Substitution at the C-2 Position

| Nucleophile | Reagent Example | Product |

| Amine | R-NH₂ | 2-(Alkylamino)-3-methylpyrimidin-4-one |

| Alkoxide | NaOR | 2-Alkoxy-3-methylpyrimidin-4-one |

| Thiol | R-SH | 2-(Alkylthio)-3-methylpyrimidin-4-one |

Derivatization Strategies via Functional Group Modifications

The functional groups of this compound, namely the methoxy group, the methyl group, and the ring nitrogen atoms, provide opportunities for a variety of derivatization strategies to synthesize novel compounds with potentially interesting biological or material properties.

Reactions at the Methoxy Group

The most common reaction at the 2-methoxy group is its cleavage to yield the corresponding 2-hydroxypyrimidin-4-one (a pyrimidinedione). This O-demethylation can be achieved using various reagents, including strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). These reactions typically proceed via protonation of the ether oxygen followed by nucleophilic attack by the conjugate base.

Transformations of the Methyl Group

The methyl group at the 3-position is generally less reactive. However, under radical conditions, it could potentially undergo halogenation. Furthermore, strong bases could facilitate deprotonation to form a carbanion, which could then react with various electrophiles, although this reactivity is not commonly reported for this specific system.

Reactions at the Pyrimidinone Ring Nitrogen Atoms

The nitrogen atoms of the pyrimidinone ring can also be sites for derivatization, primarily through alkylation. The N-1 and N-3 positions are potential sites for the introduction of alkyl or other functional groups. The regioselectivity of N-alkylation can be influenced by the reaction conditions, including the choice of base and alkylating agent.

Cycloaddition Reactions and Annulation Strategies

The pyrimidinone ring system can participate in cycloaddition and annulation reactions to form fused heterocyclic systems. These reactions are powerful tools for the construction of complex polycyclic molecules.

While specific examples involving this compound are scarce, the general reactivity of pyrimidines in cycloaddition reactions is known. Pyrimidine derivatives can act as dienophiles in Diels-Alder reactions, particularly when the ring is activated by electron-withdrawing groups. Conversely, they can also function as dienes in inverse-electron-demand Diels-Alder reactions.

Annulation strategies often involve the construction of a new ring fused to the existing pyrimidinone core. This can be achieved through various synthetic methodologies, including intramolecular cyclizations of appropriately functionalized pyrimidinone derivatives or through multi-component reactions that build a new ring in a single step. These strategies are crucial for the synthesis of novel thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and other fused systems with potential applications in medicinal chemistry.

Table 3: Potential Cycloaddition and Annulation Reactions

| Reaction Type | Reactant Partner | Potential Product |

| [4+2] Cycloaddition (Diels-Alder) | Electron-rich diene | Fused cyclohexene (B86901) derivative |

| 1,3-Dipolar Cycloaddition | Dipole (e.g., azide, nitrile oxide) | Fused five-membered heterocyclic ring |

| Annulation | Bifunctional electrophile/nucleophile | Fused heterocyclic or carbocyclic ring |

Spectroscopic and Structural Characterization of 2 Methoxy 3 Methylpyrimidin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. For a compound like 2-methoxy-3-methylpyrimidin-4-one, distinct signals are expected for the methoxy (B1213986) group protons, the N-methyl group protons, and the protons on the pyrimidine (B1678525) ring. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of the proton. docbrown.info For instance, protons of a methoxy group typically appear in the range of 3.9-4.0 ppm. chemicalbook.com The integration of the peak areas corresponds to the ratio of the protons in different environments. docbrown.info

Table 1: Representative ¹H NMR Spectral Data

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methoxy (O-CH₃) | 3.9 - 4.1 | Singlet |

| N-Methyl (N-CH₃) | 3.3 - 3.6 | Singlet |

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in a molecule gives rise to a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are influenced by the hybridization and the electronegativity of attached atoms. libretexts.org For this compound, characteristic signals would be observed for the methoxy carbon, the N-methyl carbon, the carbonyl carbon (C=O), and the carbons of the pyrimidine ring. mdpi.com The carbonyl carbon typically resonates at a high chemical shift, often in the range of 160-180 ppm. mdpi.com

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Methoxy (O-CH₃) | 55 - 60 |

| N-Methyl (N-CH₃) | 30 - 40 |

| Pyrimidine Ring (C-H) | 130 - 150 |

| Pyrimidine Ring (C-O) | 155 - 165 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between protons and carbons. youtube.com

HSQC correlates the chemical shifts of protons directly attached to carbon atoms, providing a clear map of one-bond C-H connections. columbia.edu This is particularly useful for assigning the signals of the methoxy and N-methyl groups, as well as the protonated carbons of the pyrimidine ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. youtube.com This technique is particularly useful for identifying the presence of specific functional groups. youtube.com In the IR spectrum of this compound, characteristic absorption bands would be expected for the C=O (carbonyl) and C-O (methoxy) stretching vibrations. The carbonyl stretch is typically a strong, sharp band in the region of 1650-1750 cm⁻¹. The C-O stretching vibration of the methoxy group usually appears in the 1250-1300 cm⁻¹ region. ijpsjournal.com The C-H stretching vibrations of the methyl and aromatic groups are generally observed around 2800-3100 cm⁻¹. docbrown.info

Table 3: Key IR Absorption Bands

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aromatic/Alkene) | 3000 - 3100 | Medium |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |

| C=O Stretch (Amide/Ketone) | 1650 - 1750 | Strong |

| C=C & C=N Stretch (Aromatic Ring) | 1400 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org The absorption of this energy promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org Molecules containing conjugated π systems, such as the pyrimidine ring in this compound, typically exhibit characteristic UV-Vis absorption bands. libretexts.org The wavelength of maximum absorbance (λ_max) can be influenced by the solvent and the presence of various functional groups. The electronic transitions observed are often π → π* and n → π* transitions. For pyrimidine derivatives, multiple absorption bands can be observed in the UV region, reflecting the complex electronic structure of the heterocyclic ring. unl.pt

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation pattern. whitman.edu In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern, which is the collection of fragment ions produced, is often unique to a particular molecule and can be used to identify structural motifs. libretexts.org For this compound, common fragmentation pathways could involve the loss of the methoxy group (·OCH₃), the methyl group (·CH₃), or carbon monoxide (CO) from the pyrimidinone ring. The analysis of these fragments helps to confirm the presence of these specific functional groups and their connectivity within the molecule. miamioh.edu

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-hydroxy-3-methoxybenzaldehyde |

| hexachlorocyclotriphosphazene |

| Tris(dipivaloylmethanato)europium(III) |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique for determining the precise atomic and molecular structure of a crystalline solid. pharmaffiliates.comfrontiersin.org By analyzing the diffraction pattern of an X-ray beam passed through a single crystal, researchers can generate a three-dimensional map of electron density, revealing detailed information about bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. pharmaffiliates.com This method is fundamental for understanding the solid-state characteristics of pyrimidinone derivatives, providing insights into their intermolecular interactions and preferred conformations, which are crucial for applications in materials science and medicinal chemistry. nist.gov

For instance, the crystal structure of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate has been determined, providing valuable data on its solid-state arrangement. core.ac.uknih.gov The compound crystallizes in the monoclinic system with the space group P21/c. core.ac.uknih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₀N₃O⁺ · C₇H₅O₃⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å)Unit cell dimension along the a-axis. | 9.4291 (12) |

| b (Å)Unit cell dimension along the b-axis. | 15.0620 (19) |

| c (Å)Unit cell dimension along the c-axis. | 12.1595 (11) |

| β (°)Angle of the unit cell. | 128.252 (6) |

| Volume (ų)Volume of the unit cell. | 1356.1 (3) |

| ZNumber of formula units per unit cell. | 4 |

The crystal packing of pyrimidinone derivatives is heavily influenced by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. nist.gov Pyrimidinone scaffolds, being analogous to the nitrogenous bases found in DNA and RNA, are predisposed to forming strong hydrogen bonds, particularly N–H···O interactions. core.ac.uknih.gov These interactions are often the primary force guiding the self-assembly of molecules into a stable crystal lattice. core.ac.uknih.gov

In the crystal structure of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate, the pyrimidinium cation and the benzoate (B1203000) anion are linked by two distinct N–H···O hydrogen bonds, forming a classic R²₂(8) ring motif. core.ac.uknih.gov This robust interaction creates a stable ion pair. These pairs are further organized into a tetrameric DDAA (Donor-Donor-Acceptor-Acceptor) array through additional N–H···O hydrogen bonds. core.ac.uknih.gov

| D—H···A | D—H (Å)Distance between the donor atom and the hydrogen atom. | H···A (Å)Distance between the hydrogen atom and the acceptor atom. | D···A (Å)Distance between the donor atom and the acceptor atom. | D—H···A (°)Angle of the hydrogen bond. |

|---|---|---|---|---|

| N1—H1···O2 | 0.86 | 1.84 | 2.7033 (19) | 176 |

| N2—H2A···O3(i) | 0.86 | 2.00 | 2.816 (3) | 158 |

| N2—H2B···O3 | 0.86 | 1.99 | 2.830 (2) | 165 |

Similarly, in the structure of 2-amino-4-methoxy-6-methylpyrimidinium picrate, extensive hydrogen bonding dictates the supramolecular assembly. researchgate.net π-π stacking interactions are also observed in pyrimidine derivatives, where the planar aromatic rings align, contributing to the stabilization of the crystal structure. sigmaaldrich.com

X-ray crystallography provides precise data on the conformation of molecules in the solid state, including the planarity of rings and the orientation of substituent groups. usp.org For pyrimidinone derivatives, a key conformational feature is the orientation of the methoxy group relative to the pyrimidine ring.

In the crystal structure of 2-amino-4-methoxy-6-methylpyrimidinium picrate, the methoxy group is observed to be almost perfectly coplanar with the pyrimidine ring, with a C6B-O1B-C5B-N3B torsion angle of -0.63 (19)°. researchgate.net This planarity suggests a degree of electronic conjugation between the methoxy group and the aromatic ring system.

Analysis of the 2-amino-4-methoxy-6-methylpyrimidinium cation in its 2-hydroxybenzoate salt also shows specific conformational characteristics. core.ac.uk Protonation occurs at the nitrogen atom situated between the amino and methyl groups, which is evidenced by a widening of the C1—N1—C2 bond angle to 121.09 (15)° compared to the unprotonated nitrogen's angle of 116.52 (18)°. core.ac.uknih.gov The dihedral angle between the pyrimidinium cation and the benzoate anion within the ion pair is 8.34 (9)°. core.ac.uknih.gov Such detailed conformational parameters are crucial for understanding the molecule's three-dimensional shape and how it interacts with its environment. researchgate.net

Computational and Theoretical Investigations of 2 Methoxy 3 Methylpyrimidin 4 One

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. nih.gov These methods are used to determine the optimized geometry and electronic properties of a molecule. For a compound like 2-Methoxy-3-methylpyrimidin-4-one, a method such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p) would be employed to find the molecule's lowest energy conformation. These calculations form the basis for all subsequent analyses, including electronic structure, electrostatic potential, and spectroscopic predictions.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability.

A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity. For pyrimidine (B1678525) derivatives, DFT calculations are used to compute these energy levels. In the case of this compound, the HOMO is expected to be localized primarily on the pyrimidinone ring and the methoxy (B1213986) group, which are electron-rich regions. The LUMO would likely be distributed across the pyrimidine ring's π-system. Analysis of related compounds suggests that such molecules exhibit significant bioactivity and reactivity due to a relatively small HOMO-LUMO energy gap.

Table 1: Illustrative Frontier Orbital Energies and Properties for a Pyrimidine Derivative (Note: Data is representative of typical DFT calculation results for similar compounds, not specific experimental or calculated values for this compound.)

| Parameter | Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.24 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.61 | Indicator of chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with neutral or intermediate potential.

For this compound, an MEP analysis would predict the most negative potential to be concentrated around the carbonyl oxygen (C=O) and the nitrogen atoms of the pyrimidine ring, making these the primary sites for hydrogen bonding and interactions with electrophiles. The methoxy group's oxygen would also show a negative potential. Regions of positive potential would likely be found around the hydrogen atoms of the methyl groups.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can be correlated with experimental findings to confirm the molecular structure. DFT calculations, using methods like Gauge-Independent Atomic Orbital (GIAO), are routinely used to predict ¹H and ¹³C NMR chemical shifts.

Similarly, theoretical vibrational frequencies (IR) can be calculated. These computed frequencies are often scaled by a known factor to correct for anharmonicity and other systematic errors in the calculation, leading to excellent agreement with experimental FT-IR spectra. For this compound, predicted NMR shifts would help assign specific protons and carbons, while the calculated IR spectrum would identify characteristic vibrational modes, such as the C=O stretch of the pyrimidinone ring and C-O stretches of the methoxy group.

Table 2: Representative Correlation of Predicted vs. Experimental Spectroscopic Data (Note: This table illustrates the typical high correlation (R²) achieved when comparing theoretical and experimental data for similar molecules.)

| Spectrum | Method | Basis Set | R² (Correlation) |

| ¹³C NMR | GIAO (DFT/B3LYP) | 6-311G(d,p) | 0.9951 |

| ¹H NMR | GIAO (DFT/B3LYP) | 6-311G(d,p) | 0.8702 |

Molecular Dynamics Simulations and Conformational Landscape

While quantum calculations focus on a static, optimized structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape. An MD simulation for this compound would reveal how the molecule behaves in a solution, showing the rotation of the methyl and methoxy groups and any flexibility in the ring structure. These simulations are crucial for understanding how the molecule might interact with a biological target, as they can reveal accessible conformations that may be important for binding but are not the absolute lowest energy state.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a key tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energy required for a reaction to proceed. For a molecule like this compound, computational studies could be used to investigate its synthesis pathways or its metabolic degradation. For instance, DFT calculations can model the transition state of a nucleophilic substitution reaction on the pyrimidine ring, providing insights that are difficult to capture experimentally.

Structure-Property Relationship Derivations from Computational Models

By systematically modifying the structure of this compound in silico (e.g., changing substituent groups) and calculating the resulting electronic and structural properties, a Quantitative Structure-Property Relationship (QSPR) can be developed. These models use mathematical correlations to link molecular descriptors (like HOMO-LUMO gap, dipole moment, or MEP values) to a specific property or activity. For example, a computational model could correlate the electrostatic potential near the carbonyl group with the molecule's ability to act as a hydrogen bond acceptor, providing a predictive tool for designing new derivatives with enhanced properties.

Applications of 2 Methoxy 3 Methylpyrimidin 4 One in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

The inherent reactivity of the pyrimidinone ring system, combined with the directing and activating effects of its substituents, makes 2-Methoxy-3-methylpyrimidin-4-one a highly sought-after starting material in organic synthesis. Its utility spans from the construction of complex heterocyclic frameworks to the generation of polycyclic architectures, demonstrating its broad applicability in the creation of diverse molecular entities.

Precursor in Complex Heterocyclic Compound Synthesis

The synthesis of complex heterocyclic compounds is a central theme in medicinal chemistry and drug discovery, as these structures often form the core of pharmacologically active molecules. researchgate.net this compound serves as an excellent precursor for the elaboration of more complex heterocyclic systems. For instance, the pyrimidine (B1678525) core can be readily functionalized or annulated to produce fused ring systems.

One notable application is in the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives. These compounds, which feature a thiophene (B33073) ring fused to the pyrimidine core, have garnered significant interest due to their diverse biological activities. An efficient method for the synthesis of 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one has been described, which proceeds via a Gewald reaction followed by a tandem aza-Wittig reaction and cyclization process. researchgate.net This approach highlights the utility of the methoxy-substituted pyrimidinone as a key intermediate in accessing these medicinally relevant scaffolds.

Furthermore, the pyrimidine ring itself is a staple in many biologically active compounds. nih.gov The ability to use this compound as a starting point allows for the introduction of various substituents and the construction of densely functionalized pyrimidines, which are common features in many bioactive molecules. nih.gov

The following table summarizes key reactions where this compound or its close derivatives are used as precursors for complex heterocycles:

| Starting Material | Reagents and Conditions | Product | Application/Significance |

| 2-Aminonicotinic acid | Urea (B33335), POCl₃, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) hydrochloride, 4-fluoro-2-methoxy-5-nitroaniline, various aliphatic amines, Fe/NH₄Cl | Pyrido[2,3-d]pyrimidine derivatives | Synthesis of EGFRL858R/T790M inhibitors for non-small cell lung cancer. nih.gov |

| Ethyl 2-aminothiophene-3-carboxylate | Urea, POCl₃, various heterocyclic structures, 4-fluoro-2-methoxy-5-nitroaniline, various aliphatic amines, Fe/HCl, various acyl chlorides | Thieno[2,3-d]pyrimidine derivatives | Development of novel antitumor agents. nih.gov |

| 2-aminocarboxamides | Domino ring closure, click reaction, retro-Diels–Alder (RDA) reaction | Dihydropyrimido[2,1-a]isoindole-2,6-diones | High-yielding synthesis of complex chiral heterocycles. nih.gov |

Strategies for Constructing Polycyclic Systems

Beyond the synthesis of individual heterocyclic rings, this compound and related structures are instrumental in the construction of more elaborate polycyclic systems. These multi-ring structures are of great interest due to their rigid frameworks and potential for unique biological and material properties. The strategic functionalization of the pyrimidinone core allows for subsequent cyclization reactions, leading to the formation of fused or bridged polycyclic architectures.

The development of one-pot synthesis methodologies has further enhanced the utility of pyrimidine derivatives in constructing polycyclic systems. For example, an efficient approach to quinazolin-4(3H)-ones has been developed through a one-pot intermolecular annulation reaction of o-aminobenzamides and thiols. rsc.org This method, which is transition-metal-free and operates under mild conditions, can be adapted to create a variety of 2-aryl (heteroaryl) quinazolin-4(3H)-ones and related polycyclic structures. rsc.org

Development of Novel Ligands and Catalysts

The nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons, making them excellent candidates for coordination to metal centers. This property has been exploited in the development of novel ligands for catalysis and coordination chemistry. By modifying the substituents on the pyrimidine ring, the steric and electronic properties of the resulting ligand can be fine-tuned, allowing for precise control over the catalytic activity and selectivity of the corresponding metal complex.

The field of coordination polymers and metal-organic frameworks (MOFs) has seen significant growth, driven by the need for materials with applications in gas storage, separation, and catalysis. nih.gov The ability of pyrimidine-based ligands to bridge multiple metal centers makes them ideal building blocks for the construction of these extended networks. While direct examples involving this compound in catalysis are still emerging, the broader class of pyrimidine derivatives has shown considerable promise.

Potential in Functional Materials Design (e.g., optical properties, coordination polymers)

The unique electronic and structural features of this compound and its derivatives make them attractive candidates for the design of functional materials. The π-deficient nature of the pyrimidine ring, combined with the electron-donating character of the methoxy (B1213986) group, can give rise to interesting optical and electronic properties. nih.govwikipedia.org

Recent research has focused on the nonlinear optical (NLO) properties of pyrimidine derivatives. A newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), was shown to exhibit significant NLO behavior in the crystalline environment. nih.gov This highlights the potential of pyrimidine-based compounds in the development of advanced optical and photonic devices. nih.gov

Furthermore, the ability of pyrimidine derivatives to act as ligands for metal ions opens up possibilities for the construction of coordination polymers with tailored properties. nih.govmdpi.com The coordination of metal ions to the pyrimidine nitrogen atoms can lead to the formation of one-, two-, or three-dimensional networks. nih.gov These materials can exhibit a range of interesting properties, including luminescence, magnetism, and porosity, making them suitable for applications in sensing, catalysis, and gas storage.

The following table summarizes the key findings related to the application of pyrimidine derivatives in functional materials:

| Compound/Material | Key Property | Potential Application | Reference |

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | Enhanced third-order nonlinear optical (NLO) susceptibility in the crystalline phase. | Advanced optical and photonic devices. | nih.gov |

| 2-N-phenylamino-methyl-nitro-pyridine Isomers | Promising color intensity and stability when incorporated into chitosan-based polymers. | Functional polymer materials. | mdpi.com |

| Coordination polymers based on 4′-(4-methoxyphenyl)-3,2′:6′,3″-terpyridine and Co(NCS)₂ | Formation of 1D-coordination polymer chains and 2D nets. | Design of metal-organic frameworks (MOFs) with specific topologies. | nih.gov |

| 2,5-Dimethoxyterephthalate-based coordination polymers | Strong emission upon irradiation with blue/UV light. | Luminescent materials. | mdpi.com |

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 2-Methoxy-3-methylpyrimidin-4-one

Direct and extensive research focused exclusively on this compound is limited in publicly available literature. However, a significant body of work on closely related pyrimidinone structures allows for a well-grounded understanding of its likely chemical nature and characteristics. The pyrimidin-4-one core is a well-established scaffold in numerous compounds, and its derivatives are synthesized for a wide range of applications, including as potential antitumor agents. researchgate.net

The synthesis of substituted pyrimidin-4-ones can be achieved through various routes, often involving the cyclization of precursors or the modification of an existing pyrimidine (B1678525) ring. For the title compound, a synthesis would logically involve obtaining a 2-methoxypyrimidin-4-one precursor, followed by N-methylation at the 3-position. The introduction of the methoxy (B1213986) group at the 2-position can be accomplished by reacting a 2-chloropyrimidine (B141910) with a methoxide (B1231860) source. The subsequent methylation of the ring nitrogen presents a challenge of regioselectivity. Studies on the alkylation of diazine N-oxides show that methylation can occur on either nitrogen or oxygen atoms depending on the methylating agent and reaction conditions, a principle that would apply here. mdpi.com

Predicted Spectroscopic Data for this compound:

| Spectroscopy Type | Predicted Key Signals | Rationale / Comparison Compound |

|---|---|---|

| ¹H NMR | Singlet ~3.9-4.1 ppm (O-CH₃); Singlet ~3.4-3.6 ppm (N-CH₃); Doublets for pyrimidine ring protons. | Based on data for 2-methoxypyrimidine (B189612) and N-methylated pyridones. nih.govnih.gov |

| ¹³C NMR | Signal ~160-165 ppm (C=O); Signal ~155-160 ppm (C2-OCH₃); Signals for methoxy and N-methyl carbons. | Inferred from related heterocyclic systems. nih.gov |

| Mass Spectrometry (MS) | Molecular ion peak (M+) corresponding to the molecular weight of C₆H₈N₂O₂ (140.14 g/mol ). | The molecular formula dictates the expected mass. Fragmentation would likely involve loss of the methoxy or methyl groups. mdpi.com |

| Infrared (IR) | Strong absorption ~1650-1700 cm⁻¹ (C=O stretch); C-O and C-N stretching bands. | Characteristic of α,β-unsaturated ketones and pyrimidinone structures. researchgate.net |

These predictions form a basis for the characterization of the molecule once it is synthesized and purified.

Unexplored Research Avenues and Challenges in Synthetic and Structural Studies

The primary unexplored avenue is the synthesis and characterization of this compound itself. The lack of dedicated studies presents both a challenge and an opportunity for new research.

Synthetic and Structural Challenges:

| Challenge Area | Specific Challenges and Unexplored Questions |

| Regioselective Synthesis | The key challenge is the selective methylation of the N3-position of a 2-methoxypyrimidin-4-one precursor. Competitive methylation could occur at the N1-position or the exocyclic oxygen. A systematic study of different methylating agents (e.g., methyl iodide, dimethyl sulfate) and reaction conditions is needed to optimize the synthesis. mdpi.com |

| Purification and Characterization | Developing methods to separate the desired N3-methylated isomer from other potential products (N1-methyl, O-methyl) would be crucial. Full structural elucidation using 2D NMR techniques (like HMBC and NOESY) and single-crystal X-ray diffraction would be required to unambiguously confirm the structure. mdpi.com |

| Physicochemical Properties | Once synthesized, fundamental properties such as pKa, solubility, and crystal packing have not been investigated. These are essential for understanding its behavior and potential applications. |

| Reactivity | The reactivity of the substituted pyrimidinone ring is unexplored. Studies could investigate its susceptibility to nucleophilic or electrophilic attack, its stability under various conditions, and its potential to act as a ligand for metal complexes. |

Addressing these challenges would fill a gap in the chemical literature and provide a valuable new molecular entity for further investigation.

Broader Impact on Synthetic Methodology and Molecular Design

The development of synthetic routes to specifically substituted heterocycles like this compound has a significant impact beyond the compound itself. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of bioactive compounds and approved drugs. researchgate.net

Establishing a reliable and selective synthesis for this compound would contribute to the toolbox of synthetic chemists, enabling the creation of diverse libraries of related molecules. The specific substitution pattern—a methoxy group at C2 and a methyl group at N3—precisely alters the electronic and steric properties of the pyrimidinone core. This fine-tuning is critical in molecular design for several reasons:

Modulating Biological Activity: Substituents can drastically change how a molecule interacts with a biological target, such as an enzyme or receptor. The methoxy group can act as a hydrogen bond acceptor, while the N-methyl group can enhance metabolic stability and alter the conformation of the molecule. researchgate.net

Improving Pharmacokinetic Properties: N-methylation, in particular, is a known strategy to improve a drug candidate's properties, such as cell permeability and resistance to enzymatic degradation. researchgate.net

Developing Novel Materials: Pyrimidine derivatives are also explored for their applications in materials science, for example, as fluorescent dyes. nih.gov The electronic properties conferred by the methoxy group could be exploited in the design of new functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.